Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid basic properties
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid basic properties
An In-depth Technical Guide on the Core Basic Properties of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid, with CAS Number 111955-05-6, is a diester-carboxylic acid derivative of cyclohexane.[1] Its molecular formula is C9H14O4, and it has a molecular weight of approximately 186.21 g/mol .[1][] This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The cis-stereochemistry of the carbomethoxy and carboxylic acid groups provides specific stereochemical control in the synthesis of complex molecules.[1] This guide provides a detailed overview of its fundamental chemical and physical properties, experimental protocols for their determination, and a logical synthesis pathway.
Chemical and Physical Properties
A summary of the key quantitative data for cis-2-carbomethoxycyclohexane-1-carboxylic acid and related isomers is presented in Table 1. It is important to note that experimental data for the target compound is limited in the available literature. Therefore, some data presented is for structurally related isomers or is based on computational predictions.
Table 1: Summary of Quantitative Data
| Property | Value | Source |
| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | [] |
| CAS Number | 111955-05-6 | [1] |
| Molecular Formula | C9H14O4 | [1][] |
| Molecular Weight | 186.21 g/mol | [] |
| XLogP3 | 1.2 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Complexity | 212 | [1] |
| pKa (Predicted for related structures) | 4.66 ± 0.10 (for 4-carbomethoxy isomer) | [4] |
| Melting Point (for related structure) | 112-114 °C (for 4-carbomethoxy isomer) | [4] |
| Water Solubility (for related structure) | Slightly soluble (11 g/L at 25°C for 4-carbomethoxy isomer) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key properties are provided below.
Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This protocol is based on the selective mono-esterification of the corresponding anhydride.
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Objective: To synthesize cis-2-carbomethoxycyclohexane-1-carboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride.
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Materials:
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cis-1,2-Cyclohexanedicarboxylic anhydride
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Anhydrous methanol
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Pyridine (as catalyst, optional)
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Diethyl ether
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1 M Hydrochloric acid
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent).
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Add anhydrous methanol (10-20 equivalents) to the flask.
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Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1 M hydrochloric acid and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography to obtain pure cis-2-carbomethoxycyclohexane-1-carboxylic acid.
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Determination of pKa by Potentiometric Titration
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Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
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Materials:
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Cis-2-carbomethoxycyclohexane-1-carboxylic acid sample
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Standardized sodium hydroxide solution (e.g., 0.1 M)
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Deionized water
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pH meter with a combination electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Procedure:
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Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water in a beaker.
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Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
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Allow the pH reading to stabilize.
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Fill the burette with the standardized sodium hydroxide solution.
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Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH value after each addition.
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Continue the titration past the equivalence point.
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Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
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Determination of Melting Point
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Objective: To determine the melting point range of the purified compound.
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Materials:
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Purified cis-2-carbomethoxycyclohexane-1-carboxylic acid
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Capillary tubes
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Melting point apparatus
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Procedure:
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Ensure the sample is completely dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Visualizations
The following diagram illustrates a logical synthesis pathway for cis-2-carbomethoxycyclohexane-1-carboxylic acid.
Caption: Synthesis of the target compound via methanolysis.
Conclusion
Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a functionally rich molecule with significant utility in synthetic chemistry. While comprehensive experimental data on its basic properties are not extensively reported, its structural features and the properties of related isomers suggest it is a stable compound amenable to a variety of chemical transformations. The protocols outlined in this guide provide a framework for its synthesis and the characterization of its fundamental properties, which are essential for its effective application in research and development.
